2-(4-methylphenyl)-N-{5-[1-(propan-2-yl)-1H-pyrazol-5-yl]-1,3,4-oxadiazol-2-yl}acetamide
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Overview
Description
2-(4-methylphenyl)-N-{5-[1-(propan-2-yl)-1H-pyrazol-5-yl]-1,3,4-oxadiazol-2-yl}acetamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound features a combination of aromatic, pyrazole, and oxadiazole rings, which contribute to its diverse chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methylphenyl)-N-{5-[1-(propan-2-yl)-1H-pyrazol-5-yl]-1,3,4-oxadiazol-2-yl}acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an appropriate β-diketone under acidic conditions.
Synthesis of the oxadiazole ring: This involves the cyclization of a hydrazide with a carboxylic acid derivative in the presence of a dehydrating agent such as phosphorus oxychloride.
Coupling of the aromatic ring: The final step involves coupling the 4-methylphenyl group with the oxadiazole-pyrazole intermediate using a suitable coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-(4-methylphenyl)-N-{5-[1-(propan-2-yl)-1H-pyrazol-5-yl]-1,3,4-oxadiazol-2-yl}acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of oxides and ketones.
Reduction: Formation of alcohols and amines.
Substitution: Formation of nitro, halo, or other substituted derivatives.
Scientific Research Applications
2-(4-methylphenyl)-N-{5-[1-(propan-2-yl)-1H-pyrazol-5-yl]-1,3,4-oxadiazol-2-yl}acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and advanced composites.
Mechanism of Action
The mechanism of action of 2-(4-methylphenyl)-N-{5-[1-(propan-2-yl)-1H-pyrazol-5-yl]-1,3,4-oxadiazol-2-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to enzymes: Inhibiting their activity by interacting with the active site.
Modulating signaling pathways: Affecting the expression or activity of key proteins involved in cellular signaling.
Interacting with DNA/RNA: Binding to nucleic acids and influencing gene expression or replication processes.
Comparison with Similar Compounds
Similar Compounds
- **2-(4-methylphenyl)-N-{5-[1-(propan-2-yl)-1H-pyrazol-3-yl]-1,3,4-oxadiazol-2-yl}acetamide
- **2-(4-methylphenyl)-N-{5-[1-(propan-2-yl)-1H-pyrazol-4-yl]-1,3,4-oxadiazol-2-yl}acetamide
Uniqueness
2-(4-methylphenyl)-N-{5-[1-(propan-2-yl)-1H-pyrazol-5-yl]-1,3,4-oxadiazol-2-yl}acetamide is unique due to its specific substitution pattern on the pyrazole and oxadiazole rings, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for exploring new chemical reactions and potential therapeutic applications.
Properties
IUPAC Name |
2-(4-methylphenyl)-N-[5-(2-propan-2-ylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O2/c1-11(2)22-14(8-9-18-22)16-20-21-17(24-16)19-15(23)10-13-6-4-12(3)5-7-13/h4-9,11H,10H2,1-3H3,(H,19,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKVGLBBQGHDQLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)C3=CC=NN3C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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